BenchChemオンラインストアへようこそ!

3-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Regioisomerism Quinazolinone Scaffold Positional Isomer Differentiation

3-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 898455-26-0) is a synthetic quinazolinone derivative with molecular formula C₂₄H₂₇N₃O₂ and molecular weight 389.5 g/mol. The compound features a 2-methylquinazolin-4(3H)-one core N3-linked to a meta-substituted phenyl ring, which is further connected via an amide bond to a 3-cyclohexylpropanoyl moiety.

Molecular Formula C24H27N3O2
Molecular Weight 389.499
CAS No. 898455-26-0
Cat. No. B2460914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
CAS898455-26-0
Molecular FormulaC24H27N3O2
Molecular Weight389.499
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCC4CCCCC4
InChIInChI=1S/C24H27N3O2/c1-17-25-22-13-6-5-12-21(22)24(29)27(17)20-11-7-10-19(16-20)26-23(28)15-14-18-8-3-2-4-9-18/h5-7,10-13,16,18H,2-4,8-9,14-15H2,1H3,(H,26,28)
InChIKeyQMKRHKWBVDUFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 898455-26-0): Structural Identity and Procurement-Relevant Physicochemical Profile


3-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 898455-26-0) is a synthetic quinazolinone derivative with molecular formula C₂₄H₂₇N₃O₂ and molecular weight 389.5 g/mol . The compound features a 2-methylquinazolin-4(3H)-one core N3-linked to a meta-substituted phenyl ring, which is further connected via an amide bond to a 3-cyclohexylpropanoyl moiety . Quinazolinones constitute a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects . This specific compound has been catalogued in screening libraries and subjected to preliminary bioassay evaluation, though peer-reviewed quantitative structure-activity data remain unpublished at the time of analysis.

Why 3-Cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide Cannot Be Casually Replaced by In-Class Quinazolinone Analogs


Substitution within the quinazolinone-propanamide chemotype is not functionally neutral. The target compound (CAS 898455-26-0) bears three structural features whose precise permutation dictates target engagement, physicochemical behavior, and assay readout: (i) a meta-configured phenyl linker between the quinazolinone N3 and the amide, (ii) a 2-methyl substituent on the quinazolinone core, and (iii) a cyclohexyl terminus on the propanamide chain . The para-substituted regioisomer (CAS 906149-89-1), the des-cyclohexyl analog (CAS 898428-52-9), and the 4-methoxyphenyl-propanamide variant (CAS 898455-20-4) each alter the three-dimensional presentation of hydrogen-bond donors/acceptors and hydrophobic surface area, which can ablate or invert activity at a given target . In the absence of published head-to-head pharmacological data for this compound, substitution pattern alone constitutes the primary verifiable differentiation criterion for procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 3-Cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide


Meta- vs. Para-Phenyl Linker Regioisomerism: Structural Identity Differentiation from CAS 906149-89-1

The target compound (CAS 898455-26-0) features a meta-substituted phenyl linker connecting the quinazolinone N3 to the propanamide carbonyl, whereas the closest regioisomer (CAS 906149-89-1) bears a para-substituted phenyl linker . The meta configuration positions the amide vector approximately 120° relative to the quinazolinone plane, versus the 180° linear extension of the para isomer. This divergence alters the spatial relationship between the cyclohexylpropanamide tail and the quinazolinone pharmacophore, which can produce non-overlapping binding poses at protein targets . Although no head-to-head potency comparison has been published for these two regioisomers, the principle that meta/para regioisomerism yields distinct pharmacological profiles is well-established across multiple chemotypes in medicinal chemistry . Researchers employing structure-activity relationship (SAR) studies around the quinazolinone scaffold must treat the meta and para series as independent chemical entities to avoid confounded SAR interpretation.

Regioisomerism Quinazolinone Scaffold Positional Isomer Differentiation

Cyclohexylpropanamide vs. Unsubstituted Propanamide: Lipophilic Bulk Differentiation from CAS 898428-52-9

The target compound incorporates a 3-cyclohexylpropanamide terminus (C₂₄H₂₇N₃O₂, MW 389.5), while the des-cyclohexyl analog N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide (CAS 898428-52-9) terminates in a simple propanamide group (C₁₈H₁₇N₃O₂, MW 307.4) . The cyclohexyl group contributes an additional 82.1 Da of molecular mass and substantially increases calculated lipophilicity (estimated ΔcLogP ≈ +2.5 to +3.0 log units based on the Hansch π constant for cyclohexyl substitution) . This lipophilicity differential predicts meaningful divergence in membrane permeability, non-specific protein binding, and aqueous solubility between the two compounds. The cyclohexyl moiety also introduces conformational flexibility through chair-flipping dynamics, which can influence entropic contributions to target binding. Experimental logP, solubility, and permeability data for this specific compound have not been published; the above values represent class-level inference from the physicochemical behavior of cyclohexyl-substituted analogs.

Lipophilicity Modulation Cyclohexyl Group Structure-Property Relationships

Screening Library Participation: Evidence of Prior Biological Evaluation Across Three Distinct Target Classes

According to the Chemsrc bioassay registry, compound CAS 898455-26-0 has been submitted to at least three high-throughput screening campaigns: (i) a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, (ii) a screen for modulators of AMPAR-stargazin complexes conducted at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, and (iii) a screen for small-molecule activators of G protein-gated inwardly-rectifying potassium channels (GIRK2) . The compound's inclusion in these diverse target-class screens indicates that it has been procured and tested by academic screening centers, providing a provenance trail that distinguishes it from purely virtual or untested library compounds. However, the quantitative screening outcomes (percent inhibition, IC₅₀, EC₅₀ values) for these assays have not been publicly deposited in accessible databases. The absence of published potency data means that procurement decisions for follow-up studies must be guided by the compound's structural features and the hypothesis that the meta-cyclohexylpropanamide configuration may confer target-class-specific binding properties distinct from its analogs.

High-Throughput Screening Target Engagement Bioassay Profiling

2-Methyl Substituent on Quinazolinone Core: Points of Divergence from 2-Unsubstituted and 2-Aryl Quinazolinone Screening Compounds

The 2-methyl group on the quinazolin-4(3H)-one core of the target compound is a key structural feature with documented synthetic and pharmacological relevance. A study by the Orient Journal of Chemistry demonstrated that 3-cyclohexyl-2-methylquinazolin-4(3H)-one (a direct substructure of the target compound) can be efficiently synthesized via treatment of 2-methyl-4H-3,1-benzoxazin-4-one with cyclohexylamine, establishing the synthetic accessibility of this motif . The 2-methyl substituent distinguishes the target compound from 2-unsubstituted quinazolinones (which may act via different mechanisms, e.g., PARP inhibition) and from 2-aryl quinazolinones (common in kinase inhibitor programs) . In the quinazolinone class, the nature of the 2-substituent is a primary determinant of target selectivity: 2-methyl derivatives generally lack the ATP-competitive hinge-binding capability of 4-anilinoquinazolines, suggesting divergence in kinase inhibition profiles compared to EGFR/HER2-targeted quinazoline scaffolds . No quantitative kinase selectivity data are available for this specific compound.

Quinazolinone SAR 2-Methyl Substituent Benzoxazinone Synthetic Route

Recommended Research and Industrial Application Scenarios for 3-Cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 898455-26-0)


Medicinal Chemistry SAR Expansion Around the 2-Methylquinazolinone Scaffold

This compound serves as a structurally defined starting point for systematic SAR studies investigating the effect of N-acyl chain variation on the 3-(2-methyl-4-oxoquinazolin-3-yl)aniline core. The meta-phenyl-cyclohexylpropanamide configuration occupies a specific region of chemical space that is complementary to, but distinct from, the para-substituted regioisomer (CAS 906149-89-1) and the 4-methoxyphenyl analog (CAS 898455-20-4). Procurement of all three variants enables parallel SAR exploration of linker geometry and terminal group effects without confounding by changes in the quinazolinone core .

Screening Library Compound for Protein-Protein Interaction (PPI) Inhibitor Discovery

The documented screening history of this compound at academic centers—including evaluation in an RMI-FANCM protein-protein interaction assay—positions it as a pre-vetted library member for PPI inhibitor campaigns . Its molecular weight (389.5 Da) and predicted physicochemical profile fall within the preferred range for fragment-to-lead optimization, making it suitable as a starting hit for medicinal chemistry follow-up if confirmed active in a primary screen.

Ion Channel Modulator Probe for Academic Electrophysiology Studies

The compound's submission to screens targeting AMPAR-stargazin complexes and GIRK2 potassium channels suggests potential utility as a tool compound for ion channel pharmacology . Researchers investigating glutamatergic signaling or G-protein-coupled inward rectifier currents may consider this compound for secondary confirmation studies, with the caveat that primary screening data must be independently reproduced before drawing mechanistic conclusions.

Computational Chemistry Benchmarking and Docking Validation

With its well-defined SMILES string (CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CCC4CCCCC4) and confirmed InChIKey (QMKRHKWBVDUFIW-UHFFFAOYSA-N), this compound can serve as a test case for computational docking studies, conformer generation algorithms, and free-energy perturbation calculations on the quinazolinone scaffold . The cyclohexyl ring introduces conformational sampling challenges that make this compound a useful benchmark for force-field validation studies.

Quote Request

Request a Quote for 3-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.